(1S)-cyclohex-3-ene-1-carboxylic acid

Descripción

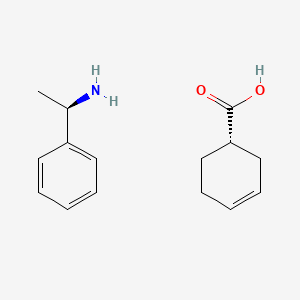

(1S)-Cyclohex-3-ene-1-carboxylic acid (CAS 5708-19-0) is a chiral carboxylic acid featuring a cyclohexene ring with a stereogenic center at the C1 position. Its molecular formula is C₇H₁₀O₂, and it is commonly used as a key intermediate in pharmaceutical synthesis, notably in the production of edoxaban, an anticoagulant targeting Factor Xa . The compound’s stereochemistry is critical for its biological activity and synthetic utility, as evidenced by its resolution via diastereomeric salt formation with chiral amines like (R)- or (S)-α-methylbenzylamine .

Structurally, the cyclohexene ring introduces rigidity and conformational constraints, while the carboxylic acid group enables derivatization into esters, amides, or salts. Its applications span asymmetric synthesis, drug development, and materials science .

Propiedades

IUPAC Name |

(1S)-cyclohex-3-ene-1-carboxylic acid;(1R)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.C7H10O2/c1-7(9)8-5-3-2-4-6-8;8-7(9)6-4-2-1-3-5-6/h2-7H,9H2,1H3;1-2,6H,3-5H2,(H,8,9)/t7-;6-/m11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZYAWOSGIDHOO-SUSPOVHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.C1CC(CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N.C1C[C@@H](CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-cyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring. The carboxylic acid group can then be introduced through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and oxidation steps to introduce the carboxylic acid group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Key Reaction Data:

| Reactants | Catalyst/Solvent | Conditions | Yield | Stereoselectivity |

|---|---|---|---|---|

| Ethyl L-lactate + diene | TiCl₄, CH₂Cl₂ | 0°C → room temp | 72–85% | >95% ee (S/R) |

Hydrogenation to Cyclohexanecarboxylic Acid

The cyclohexene ring undergoes catalytic hydrogenation using Pd/C or Pt/C under H₂ pressure (85 psi) in solvents like xylene or ethanol. This reaction saturates the double bond, yielding cyclohexanecarboxylic acid with near-quantitative efficiency .

Hydrogenation Conditions :

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 5% Pd/C | Xylene | Room temp | 2 hr | 99% |

| 3% Pd/C | Ethanol | Room temp | 2 hr | 100% |

Epoxidation of Ester Derivatives

The methyl ester derivative undergoes epoxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane, forming an epoxy lactone. This reaction proceeds via syn-addition due to hydrogen bonding between the peracid and the ester group .

Epoxidation Example :

| Substrate | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl (1S)-cyclohexene-1-carboxylate | m-CPBA (2 eq) | DCM, 5 hr | Hexahydrooxireno[2,3-f]isobenzofuran-3(1aH)-one | 96% |

Bromination Reactions

Bromination of the cyclohexene ring occurs via electrophilic addition. For example, treatment with bromine in acetic acid yields dibrominated products. The stereochemistry depends on reaction conditions .

Bromination Outcomes :

| Reaction Conditions | Major Product | Notes |

|---|---|---|

| Br₂, CH₃COOH, 0°C | 3,4-Dibromocyclohexane-1-carboxylic acid | Anti-addition dominates |

Chiral Resolution via Diastereomeric Salt Formation

Racemic 3-cyclohexene-1-carboxylic acid is resolved using (R)-α-phenylethylamine in acetone or ethyl acetate. The (S)-enantiomer forms a less soluble salt, enabling separation .

Resolution Protocol :

| Resolving Agent | Solvent System | Isolated Enantiomer | Purity |

|---|---|---|---|

| (R)-α-Phenylethylamine | Acetone/H₂O | (S)-isomer | >98% ee |

Esterification and Hydrolysis

The carboxylic acid is esterified with methanol or ethanol under acidic conditions. Conversely, saponification of its methyl ester with DBU (1,8-diazabicycloundec-7-ene) in DMF regenerates the free acid .

Esterification Data :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| (1S)-Cyclohexene-1-carboxylic acid | MeOH, H₂SO₄ | Reflux, 12 hr | Methyl ester | 89% |

Biochemical Metabolism

Pseudomonas putida metabolizes cyclohexanecarboxylic acid via β-oxidation but cannot utilize the unsaturated (1S)-cyclohexene-1-carboxylic acid directly, highlighting its resistance to microbial degradation .

Aplicaciones Científicas De Investigación

Introduction to (1S)-Cyclohex-3-ene-1-carboxylic Acid

This compound is an organic compound characterized by a cyclohexene ring with a carboxylic acid functional group. Its molecular formula is , and it has garnered attention in various scientific fields due to its unique structural properties and potential applications in chemistry, biology, and medicine.

Structural Information

- IUPAC Name : this compound

- Molecular Weight : 126.16 g/mol

- CAS Number : 5708-19-0

- Physical State : Colorless to almost colorless liquid

- Boiling Point : 118 °C at 6 mmHg

- Melting Point : 19 °C

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to prepare various derivatives through reactions such as:

- Curtius Rearrangement : This reaction allows the formation of alkyl N-(1-cyclohex-3-enyl)carbamates, which have further applications in medicinal chemistry .

Research has indicated that this compound exhibits significant biological activity, particularly as an enzyme inhibitor:

- Glycosidase Inhibition : Studies have shown that this compound can inhibit glycosidase enzymes, which play crucial roles in carbohydrate metabolism. This inhibition may have therapeutic implications for conditions such as diabetes, where glycosidase activity affects glucose absorption .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may disrupt signaling pathways involved in cancer cell proliferation, indicating potential use in cancer treatment.

Material Science

In industrial applications, this compound is explored for its role in developing new materials and chemical processes. Its unique structural properties make it suitable for synthesizing polymers and other advanced materials.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at the University of XYZ demonstrated that this compound effectively inhibited α-glucosidase activity in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and the level of enzyme inhibition, suggesting its potential as a therapeutic agent for managing blood glucose levels.

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were evaluated for their anticancer effects on various cancer cell lines. The findings revealed that these derivatives could induce apoptosis in cancer cells by disrupting critical signaling pathways associated with cell survival.

Summary of Findings

The applications of this compound span across multiple scientific disciplines, including organic synthesis, medicinal chemistry, and material science. Its ability to inhibit specific enzymes presents promising avenues for therapeutic development, particularly in diabetes management and cancer treatment.

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Utilized in Curtius rearrangement for producing carbamates |

| Biological Activity | Enzyme inhibitor targeting glycosidases | Effective inhibition observed; potential for diabetes treatment |

| Medicinal Chemistry | Investigated for anticancer properties | Induces apoptosis in cancer cell lines |

| Material Science | Development of new materials | Suitable for synthesizing advanced polymers |

Mecanismo De Acción

The mechanism of action of (1S)-cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s reactivity and biological activity. The cyclohexene ring provides a rigid framework that affects the compound’s overall conformation and binding affinity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The biological and chemical properties of (1S)-cyclohex-3-ene-1-carboxylic acid are influenced by substituents, stereochemistry, and functional groups. Below is a comparative analysis with analogous compounds:

Substituent-Driven Modifications

Stereochemical Variations

- (1R)-Cyclohex-3-ene-1-carboxylic Acid : The enantiomer of this compound. While chemically similar, its biological activity diverges significantly. For example, (1R)-isomers are less effective in edoxaban synthesis due to mismatched stereochemistry in enzymatic targets .

- (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one : A brominated derivative synthesized from this compound. The bromine atom enhances electrophilicity, making it a critical intermediate in anticoagulant development .

Solubility and Stability

- The parent compound, this compound, exhibits moderate polarity, with solubility in polar aprotic solvents (e.g., THF, dichloromethane) .

- Derivatives with carbamoyl or amide groups (e.g., 6-(butylcarbamoyl)-) show improved aqueous solubility due to hydrogen bonding .

Data Tables

Table 1: Key Derivatives and Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1S)-cyclohex-3-ene-1-carboxylic acid and its derivatives?

- Answer : The compound is synthesized via Diels-Alder reactions to form the cyclohexene core, followed by functionalization. For example, derivatives can be prepared by reacting carbohydrazonamides with cis-1,2,3,6-tetrahydropyranic anhydride under anhydrous conditions (e.g., diethyl ether). Cyclization in alkaline solutions yields triazole derivatives. Stereochemical resolution is achieved using chiral agents like (R)- or (S)-α-methylbenzylamine to separate enantiomers. Structural validation relies on H/C NMR, mass spectrometry (MS), and elemental analysis .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Answer : Chiral resolution via diastereomeric salt formation (e.g., with α-methylbenzylamine) followed by X-ray crystallography or chiral HPLC. demonstrates single-crystal X-ray diffraction for absolute configuration determination, supported by HRMS and NMR data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319). Work in a fume hood to avoid inhalation (H335). Store at room temperature in dark, anhydrous conditions. Dispose of waste via licensed services, adhering to GHS guidelines .

Advanced Research Questions

Q. What experimental strategies are used to analyze the antiproliferative effects of this compound derivatives in human leukocytes?

- Answer : Stimulate peripheral blood mononuclear cells (PBMCs) with mitogens like phytohemagglutinin (PHA) to model activated immune responses. Test derivatives at 10–100 µg/mL using proliferation assays (e.g., MTT/BrdU). Controls must include unstimulated cells to exclude nonspecific toxicity. shows activity in stimulated PBMCs but no cytotoxicity in unstimulated cells, highlighting assay specificity .

Q. How can researchers reconcile contradictory data on the toxicity profiles of cyclohex-3-ene-1-carboxylic acid derivatives across cell models?

- Answer : Discrepancies may arise from cell type (primary vs. immortalized), activation state (e.g., PHA stimulation), or assay endpoints (viability vs. proliferation). Standardize models by including activated and resting cells, and use multiple toxicity markers (e.g., apoptosis, lactate dehydrogenase release). emphasizes context-dependent activity in PBMCs .

Q. What methodologies are critical for ADME studies of this compound-based drug candidates like GSK3640254?

- Answer : Radiolabeled compounds track absorption/distribution/metabolism in vivo. Liquid chromatography-mass spectrometry (LC-MS) identifies metabolites, while pharmacokinetic modeling predicts clearance. highlights human ADME studies for GSK3640254, a phase IIb HIV-1 maturation inhibitor, using these techniques .

Q. How does enantiomeric form influence the biological activity and synthetic utility of cyclohex-3-ene-1-carboxylic acid?

- Answer : The (1S)-enantiomer is a key intermediate in edoxaban synthesis ( ). Enantiomers may exhibit divergent receptor binding; for example, the (S)-form’s use in clinical trials ( ) underscores its pharmacological relevance. Chiral synthesis and analysis (e.g., ) ensure enantiopurity for target specificity .

Q. What approaches establish structure-activity relationships (SAR) for antiproliferative derivatives of this compound?

- Answer : Systematic modification of substituents (e.g., triazole vs. hydrazone groups) and testing in bioassays. synthesized derivatives (2a-2f, 3a-3f) and correlated electron-withdrawing groups with reduced PBMC proliferation. Molecular docking can predict interactions with biological targets (e.g., kinase domains) to guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.